(2,4-Dimethylphenyl)methanesulfonyl chloride
Overview
Description
(2,4-Dimethylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2,4-dimethylphenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Dimethylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 2,4-dimethylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonyl chloride product .
Industrial Production Methods
Industrial production of this compound involves the chlorination of 2,4-dimethylphenylmethanesulfonic acid using thionyl chloride or phosgene. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Reaction Conditions: Room temperature, presence of a base (for substitution reactions)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfides: Formed by reduction reactions
Scientific Research Applications
(2,4-Dimethylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacks the 2,4-dimethylphenyl group.
Tosyl chloride: Another sulfonyl chloride with a toluene ring instead of the 2,4-dimethylphenyl group.
Uniqueness
(2,4-Dimethylphenyl)methanesulfonyl chloride is unique due to the presence of the 2,4-dimethylphenyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can provide advantages in specific synthetic applications where steric and electronic effects are important .
Properties
IUPAC Name |
(2,4-dimethylphenyl)methanesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAJPNZABACWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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